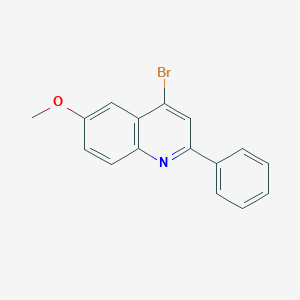

4-Bromo-6-methoxy-2-phenylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methoxy-2-phenylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c1-19-12-7-8-15-13(9-12)14(17)10-16(18-15)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYGESKRCNXFSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671150 | |

| Record name | 4-Bromo-6-methoxy-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876491-31-5 | |

| Record name | 4-Bromo-6-methoxy-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of the Quinoline Heterocycle in Chemical Sciences

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold in the chemical sciences. nih.govnumberanalytics.com Its aromatic, bicyclic structure imparts a unique combination of rigidity and electronic properties that have captured the attention of chemists for over a century. numberanalytics.com First isolated from coal tar in the 19th century, quinoline's initial claim to fame was its connection to quinine, a potent antimalarial drug. numberanalytics.com This historical link foreshadowed the vast therapeutic potential that would be uncovered within the quinoline family.

Quinoline and its derivatives are not merely chemical curiosities; they are integral components in a wide array of functional molecules. researchgate.netresearchgate.net Their applications span from medicinal chemistry, where they form the core of numerous pharmaceuticals, to materials science, where they are utilized in the development of sensors and luminescent materials. researchgate.net The nitrogen atom in the pyridine ring provides a site for hydrogen bonding and coordination with metal ions, while the benzene portion allows for various substitution patterns, enabling the fine-tuning of the molecule's properties. numberanalytics.com This inherent versatility has cemented the quinoline heterocycle as a fundamental building block in the synthesis of complex and biologically active compounds. nih.govresearchgate.net

Substituted Quinoline Derivatives: a Gateway to Advanced Synthesis

The true power of the quinoline (B57606) scaffold is unlocked through the strategic placement of various functional groups onto its core structure. rsc.org These substituted quinoline derivatives represent a vast and diverse chemical space, offering a playground for synthetic chemists to design and construct molecules with tailored functionalities. researchgate.net The introduction of substituents can profoundly influence the electronic distribution, steric profile, and ultimately, the biological activity and physical properties of the parent quinoline molecule. researchgate.netrsc.org

In the realm of advanced synthesis, substituted quinolines serve as critical intermediates and target molecules. ijresm.com The development of novel synthetic methodologies, such as C-H bond functionalization and cross-coupling reactions, has provided unprecedented access to a wide range of these derivatives. rsc.orgorganic-chemistry.org For instance, the attachment of aryl groups, halogens, and alkoxy moieties can dramatically alter a quinoline's pharmacological profile, leading to the discovery of potent anticancer, antibacterial, and antiviral agents. nih.govijresm.com The ability to selectively modify the quinoline ring at various positions is a testament to the sophistication of modern organic synthesis and underscores the enduring importance of these compounds in the pursuit of new chemical entities. rsc.org

Exploring the Research Landscape of 4 Bromo 6 Methoxy 2 Phenylquinoline

The specific compound, 4-Bromo-6-methoxy-2-phenylquinoline, is a prime example of a polysubstituted quinoline (B57606) that holds considerable interest for contemporary chemical research. Its structure is characterized by a phenyl group at the 2-position, a bromine atom at the 4-position, and a methoxy (B1213986) group at the 6-position. Each of these substituents contributes to the molecule's unique chemical character and potential utility.

The primary objectives of research into this compound and related structures are multifaceted. A key focus is the exploration of its potential as a scaffold in drug discovery. The phenylquinoline core is a known pharmacophore, and the bromo and methoxy substituents can modulate its interaction with biological targets. mdpi.com Furthermore, the bromine atom serves as a versatile synthetic handle, allowing for further functionalization through cross-coupling reactions to generate a library of novel compounds for biological screening.

Another significant research avenue is the investigation of its photophysical properties. Quinolines are known to exhibit interesting fluorescence and phosphorescence characteristics, and the specific substitution pattern of this compound could lead to unique luminescent behavior, making it a candidate for applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe. The synthesis of this and similar molecules also drives the development of more efficient and selective synthetic methods for the construction of highly substituted heterocyclic systems.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₂BrNO |

| Molecular Weight | 314.18 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

| CAS Number | Not available |

Data sourced from available chemical supplier information. sigmaaldrich.com

A Comprehensive Analysis of Synthetic Routes for this compound

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, owing to its presence in numerous biologically active compounds and functional materials. The specific derivative, this compound, presents a unique substitution pattern that makes its synthesis a topic of chemical interest. This article provides a focused examination of the synthetic methodologies available for constructing this molecule and its analogues, with a detailed look at the strategies for building the quinoline core and the techniques for achieving regioselective placement of its characteristic functional groups.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular structure.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For quinoline (B57606) derivatives, the chemical shifts (δ) of the protons are influenced by the electron-donating or electron-withdrawing nature of the substituents on the ring system. In the case of 4-Bromo-6-methoxy-2-phenylquinoline, the methoxy (B1213986) group (-OCH₃) at the 6-position and the phenyl group at the 2-position significantly affect the resonance of the quinoline protons. The bromine atom at the 4-position also influences the electronic environment.

Detailed analysis of related quinoline structures shows that protons on the quinoline ring typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 9.0 ppm. The methoxy group protons usually appear as a sharp singlet further upfield. The protons of the phenyl group at the 2-position will also have characteristic shifts in the aromatic region, with their multiplicity depending on the substitution pattern of the phenyl ring itself.

| Proton Assignment | Typical Chemical Shift (δ, ppm) |

| Quinoline Ring Protons | 7.0 - 9.0 |

| Phenyl Ring Protons | 7.0 - 8.5 |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon atoms of the quinoline and phenyl rings are expected to resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbon atom attached to the bromine (C4) will be influenced by the halogen's electronegativity. The carbon of the methoxy group will appear at a characteristic upfield position.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Quinoline Ring Carbons | 110 - 160 |

| Phenyl Ring Carbons | 125 - 140 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced NMR techniques are employed. These include:

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing the proton-proton networks within the quinoline and phenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. ipb.pt This is crucial for establishing the connectivity between the different rings and the methoxy group, for instance, by observing a correlation between the methoxy protons and the C6 carbon of the quinoline ring. ipb.pt

Nuclear Overhauser Effect (NOE) Spectroscopy: This method identifies protons that are close to each other in space, providing information about the three-dimensional structure and conformation of the molecule. ipb.pt

Through the combined application of these advanced NMR techniques, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved, confirming the proposed structure. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, often to four or more decimal places. rsc.org This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₆H₁₂BrNO), HRMS can confirm this exact chemical formula by matching the experimentally measured mass with the calculated theoretical mass. sigmaaldrich.com The presence of bromine is readily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks separated by two mass units.

Analysis of the fragmentation pattern in the mass spectrum can provide further structural confirmation. The fragmentation of the molecular ion can lead to the loss of various groups, such as the methoxy group or the bromine atom, and can also involve cleavage of the quinoline or phenyl rings. The masses of these fragment ions provide additional evidence for the structure of the parent molecule.

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) |

| This compound | C₁₆H₁₂BrNO | 314.18 |

X-Ray Diffraction for Solid-State Structure Determination

While NMR and MS provide detailed structural information for molecules in solution or in the gas phase, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Chromatographic Purification and Analysis Methods

Chromatographic techniques are indispensable for the purification and analysis of synthetic compounds like this compound.

Flash column chromatography is a rapid and efficient method for purifying chemical compounds from mixtures. orgsyn.org It is a common technique used in organic synthesis to isolate the desired product from unreacted starting materials, by-products, and other impurities. The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or a mixture of solvents).

For the purification of quinoline derivatives, a common stationary phase is silica gel. The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is frequently employed. rochester.eduwfu.edu The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column.

Table 2: Typical Parameters for Flash Column Chromatography of a Quinoline Derivative

| Parameter | Description | Typical Value/System |

| Stationary Phase | The solid adsorbent material used in the column. | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | The solvent system used to move the sample through the column. | Hexane/Ethyl Acetate gradient (e.g., from 9:1 to 4:1) |

| Loading Method | The method by which the crude sample is introduced to the column. | Dry loading or wet loading |

| Detection Method | The method used to identify the fractions containing the desired product. | Thin-Layer Chromatography (TLC) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique used to monitor the progress of a chemical reaction, identify compounds, and determine their purity. researchgate.net In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product over time. acs.orgijpsr.com

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica gel. The plate is then developed in a sealed chamber containing a suitable solvent system (eluent). The different components of the mixture travel up the plate at different rates, resulting in their separation.

The position of a compound on the developed TLC plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the compound, the stationary phase, and the mobile phase.

Table 3: Illustrative TLC Analysis Parameters

| Parameter | Description | Typical Value/System |

| Stationary Phase | The adsorbent material on the TLC plate. | Silica Gel G |

| Mobile Phase | The solvent system used for development. | Hexane/Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | The method used to see the separated spots. | UV light (254 nm) or iodine chamber |

| Retention Factor (Rf) | A measure of the compound's mobility. | Product Rf typically between 0.3-0.5 |

Computational and Theoretical Investigations of 4 Bromo 6 Methoxy 2 Phenylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the behavior of molecules at the electronic level. These methods provide insights into molecular stability, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost. A DFT study on 4-Bromo-6-methoxy-2-phenylquinoline would typically involve calculating properties such as total energy, electron density distribution, and orbital energies. However, no specific peer-reviewed articles or database entries presenting DFT analysis for this compound could be located.

Ab Initio Methods

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While highly accurate, they are computationally more demanding than DFT. Searches for published studies employing ab initio methods like Hartree-Fock (HF) or Møller-Plesset (MP) perturbation theory specifically for this compound did not yield any results.

Molecular Geometry Optimization and Conformation Analysis

Computational chemistry allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface.

For this compound, a geometry optimization would reveal precise information about its bond lengths, bond angles, and dihedral angles. This data is fundamental for understanding its steric and electronic properties. Conformation analysis would further explore different spatial arrangements (conformers) and their relative energies. Regrettably, no specific studies containing optimized geometrical parameters or conformational analysis for this compound have been found.

A representative table for such data is shown below for illustrative purposes, but it remains unpopulated due to the absence of available information.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound No data available from literature search.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-Br | Data not available |

| C-O (methoxy) | Data not available |

| C-N (quinoline) | Data not available |

| **Bond Angles (°) ** | |

| C-C-Br | Data not available |

| C-O-C | Data not available |

| C-N-C | Data not available |

| **Dihedral Angles (°) ** |

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity and optical properties. Key components of this analysis are the frontier molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

A computational study would provide the energies of these orbitals and visualize their spatial distribution across the molecule. This information is critical for predicting the most likely sites for electrophilic and nucleophilic attack. No published data on the HOMO-LUMO energies or their distribution for this compound was found.

Table 2: Hypothetical Frontier Orbital Energies for this compound No data available from literature search.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory uses the HOMO-LUMO interaction to explain the outcomes of chemical reactions. By analyzing the frontier orbitals, one can predict reaction pathways and understand the regioselectivity and stereoselectivity of chemical processes. Without the foundational HOMO-LUMO analysis for this compound, no specific applications of FMO theory can be discussed.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which are crucial for the structural elucidation of newly synthesized compounds. For a molecule like this compound, theoretical calculations would typically be employed to predict its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

Theoretical NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. mdpi.com This is often achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts.

For this compound, a hypothetical table of predicted ¹³C NMR chemical shifts, based on general knowledge of similar structures, might resemble the following:

| Atom Number | Predicted Chemical Shift (ppm) |

| C2 | 155.8 |

| C3 | 120.5 |

| C4 | 138.2 |

| C4a | 148.1 |

| C5 | 122.9 |

| C6 | 158.3 |

| C7 | 105.1 |

| C8 | 130.4 |

| C8a | 128.7 |

| C1' | 139.5 |

| C2'/C6' | 128.9 |

| C3'/C5' | 128.6 |

| C4' | 129.8 |

| OCH₃ | 55.6 |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Theoretical UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Such predictions are valuable for understanding the electronic transitions within the molecule, often involving intramolecular charge transfer (ICT) from electron-donating to electron-withdrawing parts of the molecule. nih.gov For this compound, one would expect transitions involving the quinoline (B57606) core and the phenyl substituent.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the determination of transition state structures, activation energies, and reaction intermediates. For the synthesis of this compound, which could potentially be formed through reactions like the Friedländer annulation or a Suzuki coupling, computational studies could provide deep mechanistic insights.

For instance, in a hypothetical Friedländer synthesis, DFT calculations could be used to:

Model the initial condensation step.

Locate the transition state for the cyclization.

Calculate the energy barriers for each step of the reaction.

Such studies help in understanding the regioselectivity of the reaction and optimizing reaction conditions by identifying the rate-determining step. While general mechanisms for quinoline synthesis are well-established, specific computational studies on this compound are not available.

Investigation of Steric and Electronic Effects of Substituents

The chemical behavior and physical properties of this compound are governed by the interplay of the steric and electronic effects of its substituents: the bromo group, the methoxy (B1213986) group, and the phenyl group.

Electronic Effects: The electronic influence of substituents is typically analyzed by examining the distribution of electron density in the molecule. This can be visualized through Molecular Electrostatic Potential (MESP) maps and by analyzing the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect typically dominating. It would be expected to increase the electron density of the quinoline ring system.

Bromo Group (-Br): This is a deactivating group that is ortho-, para-directing in electrophilic aromatic substitution. It is electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect).

Phenyl Group (-C₆H₅): The effect of the phenyl group can be either electron-donating or -withdrawing depending on the nature of the reaction. Its orientation relative to the quinoline ring is a key factor.

A hypothetical analysis of frontier molecular orbitals for this compound might show the HOMO localized more on the methoxy-substituted part of the quinoline ring, while the LUMO might be distributed across the phenyl-quinoline system. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Steric Effects: Steric hindrance plays a significant role in the reactivity and conformation of the molecule. The phenyl group at the 2-position will not be coplanar with the quinoline ring due to steric clashes with the hydrogen at the 8-position (in the parent quinoline). The degree of this twist, known as the dihedral angle, can be precisely calculated using geometry optimization methods. This angle influences the extent of π-conjugation between the phenyl and quinoline rings, which in turn affects the electronic and spectroscopic properties of the molecule. Similarly, the bromo group at the 4-position can sterically hinder the approach of reactants to this part of the molecule.

A summary of the expected substituent effects is presented in the table below:

| Substituent | Position | Electronic Effect | Steric Effect |

| Phenyl | 2 | π-conjugation, inductive effects | Significant, influences dihedral angle |

| Bromo | 4 | Inductive withdrawal, weak resonance donation | Moderate |

| Methoxy | 6 | Strong resonance donation, inductive withdrawal | Minor |

Note: This table is illustrative and based on general chemical principles, not specific published data for the target compound.

Applications of 4 Bromo 6 Methoxy 2 Phenylquinoline in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The true synthetic value of 4-bromo-6-methoxy-2-phenylquinoline lies in the reactivity of its carbon-bromine bond at the C4 position. This bond serves as a versatile handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic chemistry. nih.gov The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, making the C4-bromo substituent an ideal site for selective chemical modification. nih.gov

Key cross-coupling reactions applicable to this building block include:

Suzuki-Miyaura Coupling: This reaction enables the formation of new carbon-carbon bonds by coupling the bromoquinoline with various organoboron compounds, such as aryl or vinyl boronic acids. researchgate.netrsc.orgarkat-usa.orgresearchgate.net This is one of the most widely used methods for constructing biaryl scaffolds, which are common in pharmaceuticals and functional materials. rsc.orgarkat-usa.org

Sonogashira Coupling: This method allows for the direct attachment of terminal alkynes to the quinoline (B57606) core, creating arylalkyne structures. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com These products are valuable intermediates for synthesizing more complex molecules and are themselves of interest in materials science. youtube.com

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of primary or secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This provides direct access to 4-aminoquinoline (B48711) derivatives, a class of compounds with significant biological activity.

Heck Coupling: This reaction involves the coupling of the bromoquinoline with alkenes to form new substituted alkenes at the 4-position, further expanding the molecular diversity that can be achieved. arkat-usa.org

The table below illustrates the potential transformations of this compound based on established cross-coupling methodologies for similar aryl bromides.

| Reaction Type | Coupling Partner | Potential Product Class | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Arylboronic Acid | 4-Aryl-6-methoxy-2-phenylquinolines | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| Sonogashira Coupling | Terminal Alkyne | 4-Alkynyl-6-methoxy-2-phenylquinolines | PdCl₂(PPh₃)₂, CuI, Amine Base |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | 4-Amino-6-methoxy-2-phenylquinolines | Pd₂(dba)₃, Phosphine (B1218219) Ligand, Base |

| Heck Coupling | Alkene | 4-Alkenyl-6-methoxy-2-phenylquinolines | Pd(OAc)₂, PPh₃, Base |

Precursor in the Synthesis of Diverse Quinoline Scaffolds

Building upon its role as a versatile building block, this compound is an excellent precursor for generating a library of novel quinoline derivatives. The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. nih.gov The ability to functionalize the 4-position allows chemists to systematically modify the molecule's properties.

For instance, starting from this compound, Suzuki coupling can introduce various aryl groups at the C4 position. ingentaconnect.com This modification can significantly alter the steric and electronic properties of the resulting molecule, which is a key strategy in drug discovery for optimizing binding affinity to biological targets. Similarly, Buchwald-Hartwig amination can be used to introduce different amine functionalities, leading to compounds with potential applications as P-glycoprotein inhibitors or antimalarial agents. nih.gov

The synthesis of 4-alkoxy-2-phenylquinoline derivatives has been shown to yield potent antiplatelet agents, highlighting how modifications around the quinoline core can lead to significant biological activity. nih.gov By using the C4-bromo position as a reactive handle, a multitude of substituents can be introduced, each potentially leading to a new compound with unique chemical and biological properties.

Applications in Ligand Design for Catalysis

The quinoline framework is a well-established platform for the design of ligands used in transition metal catalysis. The nitrogen atom within the quinoline ring provides a coordination site for metal ions. By introducing other donor atoms through reactions at the C4-bromo position, this compound can be converted into multidentate ligands. rsc.org

For example, a phosphine group could be introduced via a coupling reaction, creating a P,N-bidentate ligand. Such ligands are highly sought after in asymmetric catalysis. The 2-phenyl group can also influence the steric environment around the metal center, which is crucial for achieving high selectivity in catalytic reactions.

Research has demonstrated the use of quinoline-based ligands in various catalytic processes, including:

Photoredox Catalysis: Copper(II) complexes with quinoline-based ligands have been shown to be effective catalysts for atom transfer radical addition (ATRA) reactions. rsc.org

Hydrogenation/Hydrovinylation: Iron complexes featuring quinoline-pyridine(imine) ligands have been developed as catalysts for the hydrovinylation of dienes. princeton.edu

Reduction of Ketones: Transition metal complexes with ligands derived from benzo[h]quinoline (B1196314) are highly active catalysts for the reduction of ketones and aldehydes. google.com

The potential exists to transform this compound into ligands that can chelate with metals like palladium, copper, iron, or ruthenium, opening avenues for new catalytic systems with unique reactivity and selectivity. nih.govacs.org

Development of Novel Organic Materials

The extended π-conjugated system of the 2-phenylquinoline (B181262) core suggests that this compound and its derivatives could be valuable in the field of materials science, particularly for organic electronics. Quinoline derivatives are known to exhibit luminescent properties and have been explored for use in Organic Light-Emitting Diodes (OLEDs). nbinno.comnih.gov

The key features of this compound that make it attractive for materials science are:

The 2-Phenylquinoline Core: This provides a rigid, planar, and electron-deficient chromophore that can be tuned for specific photophysical properties.

The 6-Methoxy Group: This electron-donating group can influence the electronic properties of the molecule, such as its HOMO/LUMO energy levels and emission wavelength. nbinno.com

The 4-Bromo Position: This allows for the attachment of other functional groups to extend the π-conjugation or to attach the molecule to a polymer backbone, thereby creating new functional polymers.

Studies on related quinoline structures have shown their potential as blue or green light-emitting materials in OLEDs. nih.gov By strategically modifying the 4-position of this compound, it is conceivable to develop a new class of emitters with tailored properties, such as high photoluminescence quantum yields (PLQY) and specific emission colors, which are critical for high-performance displays. nih.govnih.gov

Conclusion and Future Research Perspectives on 4 Bromo 6 Methoxy 2 Phenylquinoline

Summary of Key Research Findings

A comprehensive review of the scientific literature reveals a scarcity of dedicated research focused specifically on 4-Bromo-6-methoxy-2-phenylquinoline. Its primary presence is noted in the catalogs of chemical suppliers, where it is listed as a commercially available solid. sigmaaldrich.comsigmaaldrich.com The availability of this compound, along with mentions of associated analytical data such as NMR, HPLC, and MS by some suppliers, suggests that it has been successfully synthesized and characterized. bldpharm.com However, detailed studies on its biological activity, material properties, or reactivity are not extensively published. This indicates that its current role is likely that of a chemical building block, a starting material for the synthesis of more complex molecules, rather than an end-product with well-defined applications. The presence of bromo, methoxy (B1213986), and phenyl substituents on the quinoline (B57606) core makes it a versatile platform for further chemical exploration.

Unexplored Synthetic Avenues

While the exact industrial synthesis routes for commercially available this compound are proprietary, several established methods for quinoline synthesis could be adapted for its efficient production and are ripe for academic exploration.

One of the most prominent and classical methods is the Friedländer annulation . This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of the target molecule, a potential pathway would involve the reaction of 2-amino-5-methoxybenzaldehyde (B1606155) with 1-(4-bromophenyl)ethan-1-one. The reaction is often catalyzed by an acid or a base and can be performed under various conditions, including microwave irradiation to potentially improve yields and reduce reaction times. nih.govijlaindia.org The use of modern catalysts, such as polymer-supported catalysts, could also represent a green and efficient synthetic approach. nih.gov

Another powerful and modern approach would be through transition-metal-catalyzed cross-coupling reactions . For instance, a Suzuki coupling could be employed to construct the 2-phenylquinoline (B181262) core. arkat-usa.orgnih.govorgsyn.orgbeilstein-journals.orgmdpi.com This could involve the reaction of a 2-chloro- or 2-bromo-4-bromo-6-methoxyquinoline with phenylboronic acid. Conversely, a 2-phenyl-4,6-dibromoquinoline could be selectively coupled at the 4-position. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in Suzuki reactions. nih.gov Similarly, the Heck reaction presents another viable route, potentially involving the coupling of a 4-bromo-6-methoxy-2-haloquinoline with styrene. arkat-usa.org

A general synthetic scheme for the Friedländer synthesis is proposed below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2-Amino-5-methoxybenzaldehyde | 1-(4-Bromophenyl)ethan-1-one | Acid or Base, Heat | This compound |

These synthetic strategies, while based on well-established principles, have not been specifically reported for this compound in peer-reviewed literature and thus represent a significant area for future synthetic methodology development.

Potential for Further Derivatization and Functionalization

The structure of this compound offers multiple sites for derivatization, making it an attractive scaffold for creating libraries of novel compounds for various applications.

The bromo group at the C4-position is a particularly versatile handle for modification. It is well-suited for a variety of palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling with various aryl or heteroaryl boronic acids could introduce a diverse range of substituents at this position, leading to novel 2,4-diaryl-6-methoxyquinolines. mdpi.com Sonogashira coupling with terminal alkynes could install alkynyl moieties, while Buchwald-Hartwig amination could be used to introduce substituted amines. These transformations would allow for the systematic exploration of the structure-activity relationship of 4-substituted quinoline derivatives.

The methoxy group at the C6-position also offers opportunities for functionalization. It can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 6-hydroxy-4-bromo-2-phenylquinoline. This hydroxyl group can then be further functionalized, for example, by etherification or esterification, to introduce new side chains.

The phenyl and quinoline rings are susceptible to electrophilic aromatic substitution reactions, such as nitration or halogenation. The directing effects of the existing substituents would guide the position of the incoming electrophile, leading to further structural diversification.

| Functional Group | Potential Reaction | Reagents | Potential Product |

| 4-Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-6-methoxy-2-phenylquinoline |

| 4-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-6-methoxy-2-phenylquinoline |

| 4-Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 4-Amino-6-methoxy-2-phenylquinoline |

| 6-Methoxy | Demethylation | BBr₃ | 4-Bromo-6-hydroxy-2-phenylquinoline |

Future Directions in Theoretical and Mechanistic Studies

To guide and complement synthetic efforts, theoretical and mechanistic studies on this compound are essential.

Computational studies , such as those employing Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, orbital energies (HOMO-LUMO), and electrostatic potential. This information can help in predicting the reactivity of different sites on the molecule and understanding the mechanisms of proposed reactions. Furthermore, computational modeling can aid in the interpretation of spectroscopic data (NMR, IR, UV-Vis).

Molecular docking studies represent a promising avenue for exploring the potential biological activity of derivatives of this compound. Given that many quinoline derivatives exhibit anticancer, antimicrobial, or anti-inflammatory properties, docking simulations could be used to predict the binding affinity of novel derivatives to various biological targets, such as enzymes or receptors. This in silico screening can help prioritize the synthesis of compounds with the highest potential for biological activity.

Investigations into the photophysical properties of this compound and its derivatives could also be a fruitful area of research. Phenylquinolines are known to be used in organic light-emitting diodes (OLEDs). ijlaindia.org Theoretical calculations could predict absorption and emission spectra, and these predictions could be validated through experimental spectroscopic studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-6-methoxy-2-phenylquinoline and its derivatives?

- Methodological Answer : The compound can be synthesized via condensation reactions using brominated intermediates. For example, bromo-substituted quinoline cores (e.g., 6-bromo-2-phenylquinoline) can undergo methoxylation using nucleophilic substitution with methoxide ions under reflux conditions. Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity . Intermediate characterization using H/C NMR and mass spectrometry is critical to confirm substitution patterns .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (400 MHz, CDCl) identifies methoxy (-OCH) protons at δ 3.8–4.0 ppm and aromatic protons in the quinoline/phenyl groups (δ 7.2–8.5 ppm). C NMR confirms bromine substitution via deshielding effects .

- X-ray Crystallography : Single-crystal XRD (monoclinic P2/n space group) resolves the planar quinoline structure and validates bond angles/distances, as demonstrated for analogous 6-chloro-2-(4-methoxyphenyl)quinoline derivatives .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to confirm molecular weight and substituents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents at the 2-phenyl or 6-methoxy positions (e.g., electron-withdrawing groups like -CF or -NO) to modulate electronic effects. Use Suzuki coupling for aryl group diversification .

- Biological Assays : Test derivatives against target enzymes (e.g., Mycobacterium tuberculosis enoyl-acyl carrier protein reductase) using microplate-based inhibition assays (IC determination). Include positive controls (e.g., isoniazid) and cytotoxicity testing on mammalian cell lines (e.g., HEK293) .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding interactions with active sites, correlating with experimental IC values .

Q. What strategies resolve contradictions in reported biological activities of brominated quinoline derivatives?

- Methodological Answer :

- Data Normalization : Standardize assay conditions (e.g., pH, incubation time) across studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture media .

- Metabolic Stability Testing : Assess compound stability in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects. For instance, rapid degradation of this compound in murine microsomes could explain inconsistent in vivo results .

- Cross-Study Meta-Analysis : Compare substituent effects across published datasets. A 2021 review noted that electron-donating groups at the 6-position enhance anti-tubercular activity but reduce solubility, requiring formulation optimization .

Q. How can reaction mechanisms for bromine substitution in quinolines be experimentally validated?

- Methodological Answer :

- Isotopic Labeling : Use Br-labeled KBr to track bromine incorporation via radio-TLC or autoradiography, confirming regioselectivity in electrophilic aromatic substitution .

- Kinetic Studies : Monitor reaction progress under varying temperatures (25–80°C) and catalysts (e.g., FeCl vs. AlCl) to determine rate laws and activation energies. For example, FeCl accelerates bromination at the 4-position due to stronger Lewis acidity .

- Computational DFT Analysis : Calculate activation barriers for bromination at different positions (e.g., 4 vs. 6) using Gaussian09 with B3LYP/6-31G(d) basis sets, aligning with experimental regioselectivity data .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.